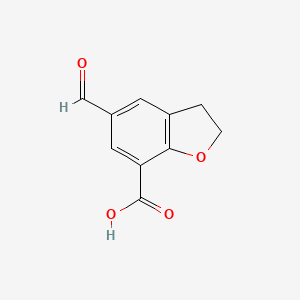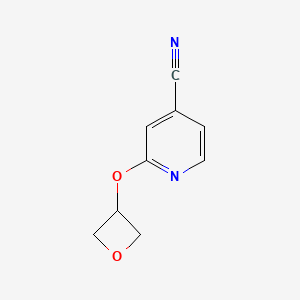![molecular formula C20H24N6O2S B2527190 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-53-4](/img/structure/B2527190.png)
2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is an intricate compound characterized by its pyrazolo[3,4-d]pyrimidine core, which is often studied for its potential applications in medicinal and biochemical research. This compound stands out for its structural complexity and potential utility in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preparation of 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide generally involves multi-step synthesis. Starting materials typically include a pyrazolo[3,4-d]pyrimidine derivative, which undergoes functionalization to introduce the pyrrolidin-1-yl, methylthio, and other substituents. Reaction conditions such as temperature, solvent, and catalysts are meticulously controlled to ensure the precise addition of each functional group. Purification often involves chromatographic techniques to obtain a high-purity product.
Industrial Production Methods
Industrial-scale production methods would focus on optimizing yields and minimizing waste. This might include continuous flow synthesis, which allows for better control over reaction conditions and scalability. Cost-effective reagents and solvents are selected, and green chemistry principles might be applied to reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation to introduce additional functional groups or to alter its electronic properties.
Reduction: : Reduction reactions could be used to modify the existing functional groups, possibly altering its bioactivity.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly in modifying the benzamide or pyrazolo[3,4-d]pyrimidine rings.
Common Reagents and Conditions Used
Oxidizing Agents: : Agents such as potassium permanganate or hydrogen peroxide can be used in controlled conditions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Solvents: : Organic solvents like dichloromethane, dimethyl sulfoxide, or ethanol are commonly employed.
Major Products Formed from These Reactions
Depending on the reaction type, products can range from hydroxylated derivatives to various substituted pyrazolo[3,4-d]pyrimidines. Each product's structure heavily influences its potential bioactivity.
Applications De Recherche Scientifique
2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is investigated for:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential use as a probe in studying cell signaling pathways.
Medicine: : Evaluation as a possible therapeutic agent for diseases linked to its molecular targets.
Industry: : Application in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action involves binding to specific molecular targets, potentially influencing pathways such as kinase signaling. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, which could modulate biological activity. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its effects.
Comparaison Avec Des Composés Similaires
Compared to other pyrazolo[3,4-d]pyrimidines, this compound's unique substitutions give it distinct properties:
2-methoxy-N-(4-(3-methyl-2-thienyl)pyrazolo[3,4-d]pyrimidin-1-yl)benzamide: : Lacks the pyrrolidin-1-yl group, leading to different biological activities.
N-(2-phenylethyl)-4-(4-pyridyl)pyrazolo[3,4-d]pyrimidine-1-carboxamide: : Differs in the substituent at the pyrimidine ring, affecting its pharmacokinetic properties.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-28-16-8-4-3-7-14(16)19(27)21-9-12-26-18-15(13-22-26)17(23-20(24-18)29-2)25-10-5-6-11-25/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMABGCUNCBXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2527107.png)
![6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2527109.png)




![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)
![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)



![3-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoic acid](/img/structure/B2527128.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)
